molecular formula C20H23NO4 B049801 Corydalmine CAS No. 30413-84-4

Corydalmine

Cat. No.: B049801
CAS No.: 30413-84-4
M. Wt: 341.4 g/mol
InChI Key: DIHXHTWYVOYYDC-INIZCTEOSA-N
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Description

Corydalmine is an isoquinoline alkaloid derived from the Corydalis genus, particularly from the species Corydalis yanhusuo. This compound is known for its significant pharmacological properties, including analgesic and anti-inflammatory effects. This compound has been traditionally used in Chinese medicine to treat various ailments, such as pain and inflammation.

Mechanism of Action

Target of Action

Corydalmine, also known as L-Corydalmine, primarily targets the CXCR2 receptor . The CXCR2 receptor plays a crucial role in mediating pain and inflammation. It is involved in the signaling pathway that triggers the release of pro-inflammatory factors, contributing to the sensation of pain .

Mode of Action

This compound interacts with its target, the CXCR2 receptor, by inhibiting its activity . This inhibition disrupts the NF-κB-dependent CXCL1/CXCR2 signaling pathway . As a result, the release of pro-inflammatory factors such as TNF-α and IL-1β is reduced , leading to an alleviation of pain.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB-dependent CXCL1/CXCR2 signaling pathway . By inhibiting this pathway, this compound suppresses the activation of spinal microglia, which are key players in the development of neuropathic pain . This leads to downstream effects such as the reduction of pro-inflammatory factors and the attenuation of pain .

Pharmacokinetics

It has been found that this compound exhibits potent analgesic activity in preclinical models

Result of Action

The primary result of this compound’s action is the alleviation of neuropathic pain . By inhibiting the CXCL1/CXCR2 signaling pathway, this compound reduces the release of pro-inflammatory factors, leading to a decrease in pain sensation . Additionally, this compound suppresses the activation of spinal microglia, further contributing to its analgesic effects .

Biochemical Analysis

Biochemical Properties

Corydalmine interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit the formation of the D1-D2DR complex in the spinal cord, which is associated with pain modulation . This interaction involves the suppression of the NF-κB-dependent CXCL1/CXCR2 signaling pathway .

Cellular Effects

This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to alleviate neuropathic pain by inhibiting the activation of spinal microglia and suppressing the expression of pro-inflammatory cytokines .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the formation of the D1-D2DR complex, leading to the suppression of the NF-κB-dependent CXCL1/CXCR2 signaling pathway . This results in decreased intracellular calcium concentration in spinal neurons, contributing to its analgesic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. It significantly attenuates neuropathic pain induced by chronic constriction injury over time

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to attenuate neuropathic pain in rats with chronic bone cancer pain at nonanalgesic doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to inhibit the formation of the D1-D2DR complex, which is part of the dopamine signaling pathway . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, require further study.

Transport and Distribution

It is known to exert its effects primarily in the spinal cord

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of corydalmine involves several steps, starting from the precursor tetrahydropalmatine. The key steps include:

    Oxidation: Tetrahydropalmatine is oxidized to form an intermediate compound.

    Hydroxylation: The intermediate undergoes hydroxylation to introduce a hydroxyl group at a specific position.

    Cyclization: The hydroxylated intermediate is then cyclized to form this compound.

The reaction conditions typically involve the use of oxidizing agents, such as potassium permanganate or chromium trioxide, and hydroxylating agents, such as hydrogen peroxide or osmium tetroxide. The reactions are carried out under controlled temperatures and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound can be achieved through biotransformation processes using microbial fermentation. This method involves the use of specific strains of bacteria or fungi that can convert precursor compounds into this compound. The biotransformation process is environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Corydalmine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Corydalmine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other isoquinoline alkaloids.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its analgesic, anti-inflammatory, and neuroprotective properties. It has shown potential in treating neuropathic pain and cancer pain.

    Industry: Used in the development of new pharmaceuticals and as a lead compound for drug discovery.

Comparison with Similar Compounds

Corydalmine is compared with other isoquinoline alkaloids, such as:

    Tetrahydropalmatine: Similar in structure but lacks the hydroxyl group present in this compound.

    Berberine: Another isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.

    Leonticine: Shares structural similarities but differs in its pharmacological profile.

This compound is unique due to its specific hydroxylation pattern and its potent analgesic and anti-inflammatory effects, making it a valuable compound for therapeutic applications.

Properties

IUPAC Name

(13aS)-2,3,9-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHXHTWYVOYYDC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40952751
Record name 2,3,9-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30413-84-4
Record name (-)-Corydalmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30413-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corydalmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,9-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYDALMINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV8DX4568D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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